molecular formula C19H22ClN2O5P B11398316 Diethyl {2-(4-chlorobenzyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11398316
M. Wt: 424.8 g/mol
InChI Key: JQMWFZDLMJTZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 4-chlorophenylmethyl group: This can be done using Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Phosphonate ester formation: The final step involves the reaction of the oxazole derivative with diethyl phosphite under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the oxazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution, but may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate
  • Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate
  • Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate

Uniqueness

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22ClN2O5P

Molecular Weight

424.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H22ClN2O5P/c1-3-25-28(23,26-4-2)19-18(21-13-16-6-5-11-24-16)27-17(22-19)12-14-7-9-15(20)10-8-14/h5-11,21H,3-4,12-13H2,1-2H3

InChI Key

JQMWFZDLMJTZRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CO3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.